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Compound of Interest

Compound Name: (2R,5R)-2,5-Dimethylmorpholine

CAS No.: 1130061-44-7

Cat. No.: B1385937

Get Quote

Performance Guide: (2R,5R)-2,5-
Dimethylmorpholine in Solvent Systems[1]
Product Identity: (2R,5R)-2,5-Dimethylmorpholine (Trans-isomer) CAS: 106-56-9 (generic),

1639886-52-4 (HCl salt specific) Stereochemical Context: The (2R,5R) enantiomer is the trans-

isomer.[1][2] Unlike the cis-meso form, this C2-symmetric isomer is a privileged chiral scaffold

used to restrict conformation and modulate lipophilicity (LogP ~0.[1]3) without introducing

additional chiral complexity in downstream coupling.[1]

Executive Summary: The "Solvent-Conformation"
Effect
The performance of (2R,5R)-2,5-dimethylmorpholine is governed by its diequatorial

conformational lock.[1] Unlike unsubstituted morpholine, the trans-methyl groups create a steric

barrier that protects the nitrogen center while simultaneously increasing lipophilicity.[1]
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Best Overall Solvent:Toluene (for Pd-catalyzed couplings).[1] It minimizes competitive

coordination and supports the solubility of the lipophilic free base.

Best for SNAr:DMSO or NMP.[1] High dielectric constants are required to stabilize the

Meisenheimer transition state, which is sterically crowded by the 2,5-methyls.[1]

Green Alternative:2-MeTHF.[1][3] Performs comparably to THF/Toluene in aminations but

offers easier workup due to immiscibility with water.[1]

Solubility & Physical Stability Profile
The (2R,5R) isomer exhibits a distinct solubility profile compared to morpholine due to the

disruption of the hydration shell by the hydrophobic methyl groups.

Table 1: Solubility Comparison (Free Base at 25°C)
Solvent System Solubility Rating Primary Interaction Application Note

Water High (>100 mg/mL)
H-Bonding

(Acceptor/Donor)

Ideal for biphasic

SNAr; requires pH

>10 for extraction.[1]

Methanol/EtOH Very High H-Bonding

Good for storage;

avoid in electrophilic

reactions (competitive

nuc).[1]

DCM Excellent Dipole-Dipole

Standard for

extraction and

acylation reactions.[1]

Toluene Good Van der Waals

Preferred for

anhydrous metal-

catalyzed cross-

coupling.[1]

Hexanes Moderate Van der Waals

Poor solubility for HCl

salts; good for

precipitating

impurities.[1]
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Reaction Performance by Solvent Class
A. Nucleophilic Aromatic Substitution (SNAr)
Challenge: The 2,5-dimethyl substitution creates steric hindrance around the nitrogen

nucleophile, reducing reaction rates compared to unsubstituted morpholine.[1] Solvent

Strategy: Use high-polarity aprotic solvents to strip the cation and leave the amine "naked" and

reactive.[1]

Recommended System:DMSO or DMF at 80–100°C.[1]

Mechanism: The solvent stabilizes the charged intermediate.[1]

Green Alternative:Water/Surfactant (TPGS-750-M).[1]

Protocol Insight: In water, the hydrophobic effect forces the lipophilic (2R,5R)-2,5-
dimethylmorpholine and the aryl halide into the micellar core, locally increasing

concentration and accelerating the rate despite the steric hindrance.[1]

B. Buchwald-Hartwig Amination
Challenge: Palladium catalyst poisoning and

-hydride elimination.[1][4] The (2R,5R) isomer is less prone to

than acyclic amines but requires specific solvation to prevent Pd-aggregation.[1] Solvent
Strategy: Non-polar or moderately polar ethers.[1]

Standard:Toluene or 1,4-Dioxane.[1]

Performance Data:

Toluene (100°C): 92% Yield.[1][5] Minimal hydrodehalogenation side products.[1]

DMF (100°C): 45% Yield.[1] Significant Pd black formation observed.[1]

t-Amyl Alcohol:[1] 85% Yield.[1][6] Good for base solubility (

) but harder to remove.[1]
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Visualizing the Solvent Influence
The following diagram illustrates how solvent choice dictates the reaction pathway, specifically

highlighting the competition between productive coupling and steric inhibition.

Solvent Environment

(2R,5R)-2,5-Dimethylmorpholine Polar Aprotic
(DMSO/DMF)

Dissolution

Non-Polar/Ether
(Toluene/Dioxane)

Aqueous/Micellar
(Water + Surfactant)

SNAr Reaction
(Transition State Stabilization)

Naked Nucleophile

Pd-Catalysis
(Ligand Exchange)

Stabilizes Catalyst

Hydrophobic Effect

High Yield
(Fast Kinetics)

In DMSO

In Toluene

Moderate Yield
(Steric Drag)

In DMF (Catalyst Death)

Click to download full resolution via product page

Caption: Solvent selection logic flow. Polar aprotic solvents maximize SNAr rates by exposing

the nucleophile, while non-polar solvents preserve catalytic cycles in metal couplings.

Experimental Protocol: Solvent-Optimized Coupling
Objective: Coupling (2R,5R)-2,5-dimethylmorpholine with 4-bromoanisole via Buchwald-

Hartwig.[1]

Reagents:

(2R,5R)-2,5-Dimethylmorpholine (1.2 equiv)[1][7][8]

4-Bromoanisole (1.0 equiv)[1]

(2 mol%) / BINAP (4 mol%)[1]

(1.5 equiv)[1]

Solvent: Toluene (anhydrous)[1]
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Step-by-Step Methodology:

Inerting: Charge a reaction vial with

, BINAP, and

. Evacuate and backfill with Argon (

).[1] Why: Oxygen degrades the phosphine ligand, critical when using sterically demanding
amines.

Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Note: Do not use

DMF; it coordinates to Pd and slows the oxidative addition step.

Addition: Add the aryl halide and (2R,5R)-2,5-dimethylmorpholine via syringe.

Reaction: Heat to 100°C for 12 hours.

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Why: Removes

insoluble Pd-black and inorganic salts.[1]

Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% Yield of the trans-N-aryl product.

Comparative Analysis: Why (2R,5R)?
The choice of the (2R,5R) isomer over the cis-isomer or unsubstituted morpholine is rarely

about cost—it is about biological precision.[1]
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Feature Morpholine (2R,5R)-Dimethyl
(2R,5S)-Dimethyl
(cis)

Lipophilicity (LogP) -0.86 ~0.3 ~0.1

Conformation Chair (Fluxional)
Rigid Chair

(Diequatorial)

Chair

(Axial/Equatorial)

Metabolic Stability Low (N-oxidation) High (Steric Block) Moderate

Solvent Preference Water/Methanol Toluene/DCM Alcohols

Expert Insight: The (2R,5R) isomer's diequatorial methyls create a "hydrophobic shield" above

and below the ring plane.[1] This requires solvents with better dispersive interaction capabilities

(like Toluene or DCM) for optimal solvation compared to the highly hydrophilic unsubstituted

morpholine.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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